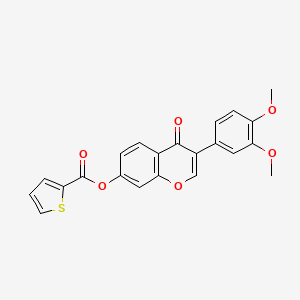

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromen derivatives and is a promising candidate for the development of new drugs and therapies.

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

Research has explored the synthesis of poly(hexyl thiophene-3-carboxylate) and related polymers through palladium-catalyzed oxidative direct arylation polymerization. This method has shown efficacy in generating high molecular weight polymers without the need for functionalization requirements of traditional methods. The study highlights the role of the ester functional group in promoting the generation of high-quality polymers, demonstrating absorption coefficients, electrochemical HOMO levels, and semi-crystallinity comparable to traditional methods. This expands the understanding of polymer synthesis under mild conditions (Gobalasingham, Noh, & Thompson, 2016).

Synthetic Methods Development

Novel synthetic routes for creating tetrasubstituted thiophenes have been developed, showcasing efficient and economical synthesis. These methods utilize ring opening and annulation strategies, contributing to the synthetic chemistry field by providing accessible pathways for complex molecule creation. Such advancements underscore the continual development of synthetic methods to accommodate the synthesis of complex structures with potential applications in various fields (Sahu et al., 2015).

Aldose Reductase Inhibitory Activity

The synthesis of compounds structurally related to 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate, with a focus on aldose reductase inhibitory activity, highlights the therapeutic potential of these molecules. By employing selective alkylation routes, researchers synthesized capillarisin sulfur analogues demonstrating the utility of these compounds in medicinal chemistry and their potential application in treating conditions associated with aldose reductase activity (Igarashi et al., 2005).

Electrochemical Applications

The development of new polymers via oxidative direct arylation polymerization, including random copolymers of poly(hexyl thiophene-3-carboxylate), shows potential for electrochemical applications. These materials, synthesized under conditions that enable high regioregularities, have been evaluated for their electrochemical properties, demonstrating the broad applicability of these synthetic strategies in creating materials for electronic and electrochemical devices (Gobalasingham, Pankow, & Thompson, 2017).

Material Science and Nanotechnology

Research into the synthesis, characterization, and application of novel polythiophene films for potentiometric sensors showcases the intersection of material science and nanotechnology. These films, modified with quinone functionalities, demonstrate potential in the development of sensors for detecting reduced thiols, highlighting the versatility of this compound derivatives in sensor technology (Etienne et al., 2008).

Propriétés

IUPAC Name |

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-25-17-8-5-13(10-19(17)26-2)16-12-27-18-11-14(6-7-15(18)21(16)23)28-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKMBPWJMGBNBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2669610.png)

![N-(2-fluorobenzyl)-N'-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]ethanediamide](/img/structure/B2669611.png)

![8-ethoxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2669612.png)

![N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide](/img/no-structure.png)

![2,5-dichloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2669619.png)

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2669620.png)

![4-(3,4-Dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2669625.png)